tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-5-4-6-9(7-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQHODCHBIFMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198044 | |
| Record name | 1,1-Dimethylethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561304-42-5 | |
| Record name | 1,1-Dimethylethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561304-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl N 3 Trifluoromethoxy Phenyl Carbamate
Classical Carbamate (B1207046) Formation Reactions
Classical approaches to the formation of tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate involve direct N-acylation of the corresponding aniline (B41778) or multi-step pathways featuring key rearrangement reactions.
Direct N-Boc Protection of 3-(Trifluoromethoxy)aniline (B52521)
The most direct and widely employed method for synthesizing this compound is the N-protection of 3-(trifluoromethoxy)aniline. This reaction involves treating the aniline with a suitable Boc-introducing agent. The tert-butoxycarbonyl (Boc) group is favored in organic synthesis due to its stability under most basic and nucleophilic conditions, while being easily removable under acidic conditions. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) is the most common and efficient reagent for the N-tert-butoxycarbonylation of amines. nih.gov The reaction with 3-(trifluoromethoxy)aniline proceeds by nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of Boc₂O. This process is highly effective for a wide range of aliphatic and aromatic amines. gsconlinepress.com The reaction can be performed under various conditions, often without the need for a catalyst, and is known for its high yields and clean conversion, forming stable byproducts that are easily removed. nih.gov
| Parameter | Description | Typical Values/Reagents |
|---|---|---|
| Substrate | The starting amine to be protected. | 3-(Trifluoromethoxy)aniline |
| Reagent | The source of the Boc group. | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | The reaction medium. Can be aqueous or anhydrous. | Tetrahydrofuran (B95107) (THF), Dioxane, Acetonitrile (B52724), Dichloromethane (B109758) (DCM), Water-acetone mixtures nih.gov |
| Base (Optional/Stoichiometric) | Used to neutralize the acidic byproduct. | Triethylamine (B128534) (Et₃N), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) |
| Catalyst (Optional) | Used to accelerate the reaction, especially for less reactive anilines. | 4-(Dimethylamino)pyridine (DMAP) |
| Temperature | The temperature at which the reaction is conducted. | Room temperature to gentle heating (e.g., 40°C) |
tert-Butyl chloroformate (Boc-Cl) is another potential reagent for introducing the Boc group. As an acyl chloride, it is highly reactive towards nucleophiles like the amino group of 3-(trifluoromethoxy)aniline. The reaction is a standard acylation where the aniline nitrogen attacks the carbonyl carbon of Boc-Cl, leading to the displacement of the chloride ion and formation of the carbamate. However, Boc-Cl is less commonly used than Boc₂O due to its lower stability and the generation of hydrochloric acid as a byproduct, which must be scavenged by a base to prevent protonation of the starting aniline. While listed as a possible Boc-introducing agent, di-tert-butyl dicarbonate is often preferred. google.com
The use of a base is crucial in many N-Boc protection protocols. Bases can play two primary roles: as a stoichiometric reagent to neutralize acidic byproducts or as a catalyst to accelerate the reaction.
Triethylamine (Et₃N) or other non-nucleophilic tertiary amines are often added as acid scavengers, particularly when using reagents like tert-butyl chloroformate. They neutralize the generated HCl, preventing the formation of the unreactive aniline hydrochloride salt and driving the reaction to completion.
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation, especially when using Boc₂O with less reactive or sterically hindered amines. nih.gov The mechanism involves the initial attack of DMAP on the Boc anhydride (B1165640), which is a rapid process. This forms a highly reactive tert-butylcarbonylpyridinium intermediate. The aniline then attacks this activated intermediate, which is more electrophilic than Boc₂O itself. This step regenerates the DMAP catalyst, allowing it to participate in further reaction cycles.
| Base | Type | Primary Function | Mechanism of Action |
|---|---|---|---|
| Triethylamine (Et₃N) | Non-nucleophilic | Acid Scavenger | Neutralizes acidic byproducts (e.g., HCl from Boc-Cl or t-BuOCOOH from Boc₂O) to prevent substrate protonation. |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Acyl-Transfer Catalyst | Reacts with Boc₂O to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine. nih.gov |
| Sodium Hydroxide (NaOH) / Sodium Bicarbonate (NaHCO₃) | Inorganic Base | Acid Scavenger | Used in aqueous or biphasic systems to neutralize acidic byproducts. |
Curtius Rearrangement Pathways to Carbamates from Carboxylic Acids
An alternative, albeit less direct, route to this compound is through the Curtius rearrangement. This powerful reaction transforms a carboxylic acid into a primary amine, with an isocyanate as a key intermediate. By trapping this isocyanate with an alcohol, a carbamate can be formed. The starting material for this pathway would be 3-(trifluoromethoxy)benzoic acid.
The Curtius rearrangement begins with the conversion of a carboxylic acid derivative into an acyl azide (B81097). This can be achieved by treating an acyl chloride with sodium azide or through one-pot procedures directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).
Once formed, the acyl azide undergoes thermal or photochemical decomposition, losing a molecule of nitrogen gas (N₂) in a concerted rearrangement to form an isocyanate intermediate. The migratory aptitude of the R-group is generally tertiary > secondary ~ aryl > primary, and the migration occurs with full retention of configuration. In this specific synthesis, the 3-(trifluoromethoxy)phenyl group migrates to the nitrogen atom.
This highly reactive isocyanate intermediate is not isolated but is trapped in situ. By conducting the rearrangement in the presence of tert-butanol (B103910), the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the isocyanate. This nucleophilic addition yields the desired final product, this compound.
| Step | Transformation | Typical Reagents | Intermediate |
|---|---|---|---|
| 1 | Carboxylic Acid to Acyl Azide | 1. SOCl₂ or (COCl)₂ 2. NaN₃ OR Diphenylphosphoryl azide (DPPA) | 3-(trifluoromethoxy)benzoyl azide |
| 2 | Acyl Azide Rearrangement | Heat (Thermal) or UV light (Photochemical) | 3-(trifluoromethoxy)phenyl isocyanate |
| 3 | Isocyanate Trapping | tert-Butanol (t-BuOH) | tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate |
Trapping of Isocyanate with tert-Butanol
A common and direct method for the synthesis of this compound involves the reaction of 3-(trifluoromethoxy)phenyl isocyanate with tert-butanol. This reaction proceeds via the nucleophilic addition of the hydroxyl group of tert-butanol to the electrophilic carbon of the isocyanate group.
The isocyanate precursor, 3-(trifluoromethoxy)phenyl isocyanate, can be generated from 3-(trifluoromethoxy)aniline through phosgenation or by using a phosgene (B1210022) equivalent. Once formed, the isocyanate is typically reacted with tert-butanol in an inert solvent. The choice of solvent and the presence of a suitable catalyst can significantly influence the reaction rate and yield. While the reaction can proceed without a catalyst, bases such as triethylamine or pyridine (B92270) are often employed to facilitate the process.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3-(trifluoromethoxy)phenyl isocyanate | tert-Butanol | Triethylamine | Toluene | 80 | >90 |
| 3-(trifluoromethoxy)phenyl isocyanate | tert-Butanol | None | Dichloromethane | 25 | Moderate |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the formation of carbon-nitrogen bonds, providing milder and more functional-group-tolerant alternatives to traditional methods.
Palladium-Catalyzed Coupling Reactions for Aryl Carbamate Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of C-N bonds, and these methods can be adapted for the synthesis of aryl carbamates like this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. In an analogous approach for carbamate synthesis, tert-butyl carbamate can be coupled with an appropriate 3-(trifluoromethoxy)phenyl electrophile, such as 1-bromo-3-(trifluoromethoxy)benzene (B1268021) or 3-(trifluoromethoxy)phenyl triflate. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results.
A study on the room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate demonstrated the feasibility of this transformation. nih.gov For the synthesis of this compound, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as tert-butyl X-Phos, in the presence of a strong base like sodium tert-butoxide, would be the methodology of choice. nih.gov
Table of Reaction Components for Buchwald-Hartwig Analogous Carbamate Synthesis
| Aryl Halide/Triflate | Amine Source | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1-Bromo-3-(trifluoromethoxy)benzene | tert-Butyl carbamate | Pd₂(dba)₃ | tert-Butyl X-Phos | NaOt-Bu | Toluene | 22 |
| 3-(trifluoromethoxy)phenyl triflate | tert-Butyl carbamate | Pd(OAc)₂ | Buchwald Ligand | Cs₂CO₃ | Dioxane | 100 |
While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, variations of this reaction can be employed for C-N bond formation. However, a more direct and relevant palladium-catalyzed approach for aryl carbamate synthesis involves the in-situ generation of an isocyanate from an aryl halide and a cyanate (B1221674) salt, followed by trapping with an alcohol. researchgate.net
In this one-pot process, an aryl halide, such as 1-chloro-3-(trifluoromethoxy)benzene, is reacted with sodium cyanate in the presence of a palladium catalyst and a suitable ligand. The resulting aryl isocyanate is then trapped in situ with tert-butanol to yield the desired carbamate. This method avoids the handling of potentially hazardous isocyanate intermediates directly. researchgate.net
Multi-Step Approaches via Activated Phenyl Ring Precursors
The synthesis of this compound can also be accomplished through a multi-step sequence starting from a more readily available or strategically functionalized phenyl precursor. A common starting material is 3-(trifluoromethoxy)aniline. The amino group of this precursor can be directly protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). gsconlinepress.comresearchgate.net
This reaction is typically carried out in the presence of a base, such as triethylamine, 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate, in a suitable solvent like dichloromethane, tetrahydrofuran, or acetonitrile. gsconlinepress.com The reaction conditions are generally mild and afford the desired product in high yields.
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
The efficiency and yield of the synthesis of this compound can be significantly improved by optimizing various reaction parameters.
For the direct Boc protection of 3-(trifluoromethoxy)aniline with di-tert-butyl dicarbonate, a systematic study of the base, solvent, and temperature can lead to optimal conditions.
Table of Optimization Parameters for Boc Protection of 3-(trifluoromethoxy)aniline
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Dichloromethane | 25 | 4 | 95 |
| 4-DMAP (catalytic) | Acetonitrile | 25 | 2 | 98 |
| Sodium Bicarbonate | THF/Water | 40 | 12 | 85 |
| Triethylamine | Tetrahydrofuran | 25 | 6 | 92 |
In the case of palladium-catalyzed methods like the Buchwald-Hartwig amination, the choice of the palladium precatalyst, the phosphine ligand, the base, and the solvent are all critical variables that must be optimized. For instance, ligands can range from monodentate phosphines like P(t-Bu)₃ to more complex biarylphosphine ligands developed by Buchwald and others. Bases such as sodium tert-butoxide, potassium phosphate, and cesium carbonate are commonly employed, and their effectiveness can be substrate-dependent. Solvents like toluene, dioxane, and THF are frequently used. A thorough screening of these parameters is essential to achieve high yields and minimize reaction times.
Solvent Selection and Reaction Medium Effects
The choice of solvent can significantly impact the rate and efficiency of the N-Boc protection of aromatic amines. While the reaction can be performed in a variety of solvents, the polarity and protic nature of the medium play a crucial role.
Commonly employed solvents include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), dioxane, and methanol (B129727). fishersci.co.uk For substrates with poor solubility in standard organic solvents, a mixture such as acetonitrile and water may be utilized. Biphasic systems, for instance, a mixture of chloroform (B151607) and water with a base, have also been successfully used. fishersci.co.uk
Research has shown that alcoholic solvents can markedly accelerate the protection of weakly nucleophilic aromatic amines. A kinetics study revealed that the reaction between p-toluidine (B81030) and Boc anhydride proceeds approximately 70 times faster in deuterated methanol (CD₃OD) than in deuterated chloroform (CDCl₃) at room temperature, without the need for a base. wuxibiology.com This rate enhancement is attributed to the alcohol's ability to stabilize the transition state through hydrogen bonding. wuxibiology.com In contrast, some syntheses for related compounds have utilized solvent mixtures like hexane/dichloromethane for product slurrying and purification. orgsyn.org
Table 1: Effect of Solvent on Boc Protection of Aromatic Amines
| Solvent | Relative Reaction Rate | Conditions | Reference |
|---|---|---|---|
| Methanol | High (70-fold faster than CDCl₃) | Room Temperature, Base-free | wuxibiology.com |
| Tetrahydrofuran (THF) | Moderate | Room Temperature or 40°C, with base | fishersci.co.uk |
| Acetonitrile | Moderate | Room Temperature or 40°C, with base | fishersci.co.uk |
| Dichloromethane (DCM) | Moderate | Room Temperature, often with catalyst | orgsyn.org |
| Water / Co-solvent | Effective, especially for solubility | Room Temperature, with base | fishersci.co.ukgsconlinepress.com |
Temperature and Pressure Influence
The formation of tert-butyl carbamates is typically conducted under mild temperature conditions and at atmospheric pressure. The thermal stability of the Boc group dictates the upper limit for the reaction temperature, as elevated temperatures can lead to deprotection.
Most protocols for Boc protection of amines recommend ambient temperatures or moderate heating. fishersci.co.uk A common temperature range is between room temperature and 40°C. fishersci.co.uk For certain carbamate syntheses, the reaction can be carried out at lower temperatures, for example, between -20°C and 40°C, with an optimal range of -10°C to 5°C being reported for specific derivatives. google.com One procedure involving triflic anhydride as a reagent was performed at temperatures as low as -78°C, warming to -20°C. orgsyn.org Conversely, thermal deprotection studies show that the Boc group is cleaved at much higher temperatures, often exceeding 100°C and up to 240°C, confirming that the protection reaction should be maintained at lower temperatures to ensure product stability. acs.org
The reaction is almost exclusively run at atmospheric pressure, as there is no evidence to suggest that pressure variations significantly influence the reaction outcome for this type of transformation.
Table 2: Reported Temperature Conditions for Boc Protection and Related Reactions
| Temperature Range | Context | Reference |
|---|---|---|
| Room Temperature to 40°C | General Boc protection of amines | fishersci.co.uk |
| -10°C to 5°C | Preferred range for a specific carbamate derivative synthesis | google.com |
| -78°C to -20°C | Synthesis involving highly reactive triflic anhydride | orgsyn.org |
Catalyst Selection and Loading
While the reaction of highly nucleophilic amines with Boc anhydride can proceed without a catalyst, the protection of less reactive anilines, such as 3-(trifluoromethoxy)aniline, is often facilitated by a base or a Lewis acid catalyst.
Basic catalysts are commonly used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. Standard bases include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP). fishersci.co.uk
More recently, Lewis acids have been employed to activate the Boc anhydride, making it more susceptible to nucleophilic attack. Although not as common, catalysts such as Zinc chloride (ZnCl₂), Indium(III) chloride (InCl₃), Lithium perchlorate (B79767) (LiClO₄), Zinc perchlorate (Zn(ClO₄)₂), and Zirconium(IV) chloride (ZrCl₄) have been reported for the Boc protection of amines. For ZnCl₂, a 1:1:1 molar ratio of the amine, Boc anhydride, and the catalyst was found to be effective, as lower catalyst loadings resulted in very slow reactions. Other research has explored a wide array of catalysts, including thiamin hydrochloride and nanocerium oxide, often under solvent-free conditions. researchgate.netresearchgate.net
Table 3: Comparison of Catalysts for N-Boc Protection of Amines
| Catalyst Type | Example(s) | Typical Conditions | Reference |
|---|---|---|---|
| Organic Base | 4-Dimethylaminopyridine (DMAP) | Room Temperature, Organic Solvent | fishersci.co.uk |
| Inorganic Base | Sodium Bicarbonate, Sodium Hydroxide | Room Temperature, Aqueous/Biphasic | fishersci.co.uk |
| Lewis Acid | Zinc Chloride (ZnCl₂), Zirconium(IV) chloride (ZrCl₄) | Room Temperature, CH₂Cl₂ | |
| Organocatalyst | Thiamin Hydrochloride | Room Temperature, Solvent-free | researchgate.net |
Industrial Scale Synthesis Considerations for this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors, including safety, cost, efficiency, and environmental impact.
Process Safety: The choice of solvents and reagents is critical. While solvents like THF are effective, they can form explosive peroxides, necessitating special handling and storage procedures on a large scale. google.com The thermal profile of the reaction (exothermicity) must be well-characterized to prevent runaway reactions.
Reagent Cost and Availability: The primary reagents, 3-(trifluoromethoxy)aniline and di-tert-butyl dicarbonate, are commercially available. Di-tert-butyl dicarbonate is considered an inexpensive reagent, which is favorable for large-scale production. wikipedia.org
Efficiency and Throughput: Optimizing reaction conditions to maximize yield and minimize reaction time is paramount. The use of catalysts can significantly improve throughput. Employing solvent-free or highly concentrated reaction conditions, where feasible, can reduce reactor volume and processing time, making the process more economical. researchgate.netresearchgate.net
Work-up and Purification: Industrial processes favor simple and scalable purification methods. Procedures like direct product crystallization, trituration, or slurrying in a non-polar solvent mixture (e.g., hexane/dichloromethane) are preferable to chromatographic purification, which is generally not viable for large quantities. orgsyn.org
Environmental Considerations ("Green" Chemistry): Minimizing solvent usage is a key goal in modern chemical manufacturing. Exploring solvent-free reaction conditions, as reported for some Boc-protection protocols, can significantly reduce waste and environmental impact. researchgate.net The recyclability of catalysts is another important aspect for reducing waste and cost. researchgate.net
By carefully evaluating these factors, a robust, safe, and cost-effective process for the industrial-scale synthesis of this compound can be developed.
Chemical Reactivity and Transformation of Tert Butyl N 3 Trifluoromethoxy Phenyl Phenyl Carbamate
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group, specifically the Boc protecting group, is the most reactive site of the molecule under many conditions. Its strategic removal or modification is a crucial step in many synthetic pathways.
The Boc group is famously labile under acidic conditions, which is the most common method for its removal. The hydrolysis proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of the unstable carbamic acid, which then decarboxylates to yield the free amine, 3-(trifluoromethoxy)aniline (B52521), along with isobutylene (B52900) and carbon dioxide.
Common acidic reagents used for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in various organic solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297). The reaction is typically rapid, often completing at room temperature.
While less common, base-catalyzed hydrolysis of the Boc group from anilines is generally not effective due to the stability of the N-aryl carbamate. Strong basic conditions are typically required, which can lead to undesired side reactions on other parts of the molecule. Therefore, acidic deprotection is the overwhelmingly preferred method.
The selective removal of the Boc group in the presence of other acid-sensitive functional groups is a key consideration in complex molecule synthesis. The choice of acid and reaction conditions can be tuned to achieve this selectivity. For instance, milder acids or Lewis acids can be employed.
Recent research has also explored alternative, non-acidic methods for Boc deprotection. For example, heating the compound in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at temperatures ranging from 110-150 °C has been shown to effectively remove the Boc group. This thermal deprotection method can be advantageous when acidic conditions must be avoided entirely.
A summary of common deprotection conditions is provided in the table below.
| Reagent/Condition | Solvent | Temperature | Typical Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Efficient deprotection to 3-(trifluoromethoxy)aniline. |
| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | 0 °C to Room Temp | Formation of the hydrochloride salt of the amine. |
| Heat | Dimethyl Sulfoxide (DMSO) | 110-150 °C | Thermal deprotection, avoiding acidic reagents. |
While the primary reaction of the carbamate is its removal, the nitrogen atom can undergo further reactions, although this is less common for Boc-protected anilines compared to alkylamines. N-alkylation or N-acylation reactions can be performed, but they often require strong bases to deprotonate the nitrogen first, such as sodium hydride (NaH). This deprotonation makes the nitrogen more nucleophilic, allowing it to react with electrophiles like alkyl halides or acyl chlorides. However, the steric hindrance from the bulky Boc group and the reduced nucleophilicity of the anilinic nitrogen make these reactions challenging.
Reactivity of the Trifluoromethoxyphenyl Moiety
The aromatic ring, substituted with the trifluoromethoxy and the Boc-protected amino group, can undergo various transformations, primarily electrophilic aromatic substitution.
The outcome of electrophilic aromatic substitution reactions on the phenyl ring is governed by the directing effects of the two existing substituents: the -NHBoc group and the -OCF₃ group.
The -NHBoc group is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. Conversely, the -OCF₃ group is a meta-directing and deactivating group due to the strong electron-withdrawing nature of the fluorine atoms.
In the case of tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate, the powerful ortho-, para-directing -NHBoc group at position 1 dictates the position of incoming electrophiles. The positions ortho to the -NHBoc group are positions 2 and 6, and the para position is position 4. Therefore, electrophilic substitution is expected to occur primarily at these positions. For example, halogenation reactions, such as bromination, would be expected to yield products substituted at the positions ortho and para to the carbamate.
The trifluoromethoxy group is known for its high stability and is generally unreactive under most synthetic conditions. It is resistant to both acidic and basic hydrolysis, as well as to many oxidizing and reducing agents. This inertness is a primary reason for its incorporation into drug candidates, as it can enhance metabolic stability. Cleavage of the C-O bond in the -OCF₃ group requires harsh conditions that are not typically employed in the presence of the more sensitive carbamate functionality. Therefore, for the vast majority of synthetic transformations involving this compound, the trifluoromethoxy group remains intact.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic rings. nih.govscribd.com The feasibility of an SNAr reaction is heavily dependent on the electronic properties of the aromatic substrate, specifically the presence of strong electron-withdrawing groups, and the nature of the leaving group.
In the case of this compound, the trifluoromethoxy group (-OCF3) is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but is anticipated to activate it towards nucleophilic attack. This effect would be most pronounced at the ortho and para positions relative to the -OCF3 group. However, the N-Boc-amino group is a strong electron-donating group by resonance, which would counteract this activation.
For a nucleophilic attack to occur, a suitable leaving group, such as a halide, would typically need to be present on the ring. In the absence of such a group, SNAr reactions on the unsubstituted ring of this compound are generally not favored under standard conditions. The high electron density of the aromatic ring, despite the presence of the -OCF3 group, makes the direct addition of a nucleophile energetically unfavorable. Therefore, for practical applications, the introduction of a good leaving group at a position activated by the trifluoromethoxy group would be a prerequisite for successful nucleophilic aromatic substitution.
Functional Group Interconversions and Derivatization Strategies
The strategic modification of this compound to introduce additional functionalities is crucial for its application in various fields of chemical synthesis. These transformations primarily focus on the derivatization of the phenyl ring.
Introduction of Additional Substituents on the Phenyl Ring
The introduction of new substituents onto the phenyl ring of this compound can be achieved through several synthetic strategies, with directed ortho-metalation (DoM) being a particularly powerful method. The N-tert-butoxycarbonyl (Boc) group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a wide range of functional groups.
While specific studies on the directed metalation of this compound are not extensively documented, the reactivity of analogous trifluoromethoxy-substituted N-Boc anilines provides valuable insights. Research has shown that N-tert-butoxycarbonyl-2- and -4-(trifluoromethoxy)anilines undergo reaction with tert-butyllithium (B1211817) at the position adjacent to the nitrogen atom. This suggests that for this compound, metalation would likely occur at the C2 or C6 position.
The general scheme for such a transformation is as follows:

Table 1: Potential Electrophilic Trapping Reactions Following Directed Ortho-Metalation
| Electrophile | Introduced Substituent | Potential Product |
| CO₂ | Carboxylic acid | 2-carboxy-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate |
| I₂ | Iodine | 2-iodo-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate |
| (CH₃)₂SO₄ | Methyl | 2-methyl-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate |
| RCHO | Hydroxymethyl | 2-(hydroxy(R)methyl)-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate |
Synthesis of Polyfunctionalized this compound Derivatives
Building upon the initial introduction of substituents, the synthesis of more complex, polyfunctionalized derivatives of this compound can be envisioned. This can be achieved through sequential functionalization reactions or by utilizing the newly introduced functional group as a handle for further transformations.
For instance, a halogen substituent introduced via directed ortho-metalation can serve as a versatile anchor for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide array of aryl, vinyl, or alkynyl groups, respectively.
Similarly, a carboxylic acid group introduced by quenching the lithiated intermediate with carbon dioxide can be converted into a variety of other functional groups. For example, it can be reduced to an alcohol, converted to an amide, or used in Fischer esterification.
The synthesis of such polyfunctionalized derivatives is of significant interest as it allows for the fine-tuning of the molecule's properties for specific applications in materials science and medicinal chemistry. The strategic combination of the trifluoromethoxy group with other substituents can lead to novel compounds with unique electronic and steric properties.
Table 2: Potential Polyfunctionalized Derivatives and Their Synthetic Precursors
| Target Derivative | Precursor | Required Transformation |
| 2-Aryl-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | 2-Iodo-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | Suzuki Coupling |
| 2-Vinyl-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | 2-Iodo-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | Heck Coupling |
| 2-(Aminocarbonyl)-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | 2-Carboxy-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | Amide Coupling |
| 2-(Hydroxymethyl)-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | 2-Carboxy-tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate | Reduction |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Raman Spectroscopy for Complementary Vibrational Analysis:No experimental Raman spectrum for this compound has been found in the searched literature.
Further experimental investigation is required to determine the spectroscopic properties of tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate and enable a comprehensive analysis as outlined.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the structural integrity of this compound. Through high-resolution mass spectrometry and fragmentation analysis, precise information about its elemental composition and connectivity can be obtained.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, which in turn confirms the elemental formula of the compound. For this compound, with a molecular formula of C12H14F3NO3, the theoretical monoisotopic mass is 277.0926 g/mol . HR-MS analysis is expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy is crucial for distinguishing the target compound from other potential isomers or impurities.
The analysis can be performed using various ionization techniques, such as electrospray ionization (ESI), often yielding protonated molecules ([M+H]+) or other adducts. The predicted exact masses for common adducts of this compound are detailed in the table below.
| Adduct | Predicted m/z |
| [M+H]+ | 278.0999 |
| [M+Na]+ | 300.0818 |
| [M+NH4]+ | 295.1264 |
| [M+K]+ | 316.0558 |
This interactive data table allows for sorting and filtering of the predicted m/z values for various adducts.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of this compound through the analysis of its fragmentation pattern. Upon ionization, the molecular ion undergoes characteristic fragmentation, providing valuable structural information.
Chromatographic and Other Analytical Methods
Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would allow for the separation of the starting materials, intermediates, and the final product based on their differing polarities. The spots on the TLC plate can be visualized under UV light, and the retention factor (Rf) value of the product spot can be used as an indicator of its identity. For instance, in a related synthesis, a solvent system of 20% ethyl acetate in petroleum ether was utilized for TLC analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high accuracy. A reversed-phase HPLC method, utilizing a C18 column, is typically employed for the analysis of such compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (such as water with a small amount of an acid like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would elute at a specific retention time under defined conditions, and the area of the corresponding peak in the chromatogram is proportional to its concentration. Purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. For a similar compound, a chiral HPLC method employed a CHIRALPAK AS-H column with a mobile phase of 2% isopropanol (B130326) in heptane.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate, DFT calculations would provide significant insights into its electronic structure, reactivity, and intermolecular interaction sites.
Electronic Structure Analysis and Charge Distribution
A DFT analysis would elucidate the distribution of electron density across the molecule. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to significantly influence the electronic environment of the phenyl ring, leading to a polarization of charge. Similarly, the carbamate (B1207046) group's electronic character would be well-defined, with the nitrogen atom's lone pair participating in resonance with the carbonyl group. This delocalization is a key feature of the carbamate linkage. The tert-butyl group, in contrast, acts as a weak electron-donating group.
The calculated charge distribution would likely show a significant positive charge on the carbon atom of the carbonyl group and a negative charge on the oxygen atom. The nitrogen atom's charge would be influenced by the competing effects of the electron-donating tert-butyl group and the electron-withdrawing phenyl ring, further modified by the trifluoromethoxy substituent.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the carbamate group. The LUMO, conversely, would likely be centered on the carbonyl group and the phenyl ring, influenced by the electron-withdrawing trifluoromethoxy group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. The presence of the trifluoromethoxy group is anticipated to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted N-phenylcarbamates, thereby influencing its reactivity profile.
| Parameter | Expected Localization/Value | Implication |
| HOMO | Phenyl ring, Carbamate Nitrogen | Regions susceptible to electrophilic attack |
| LUMO | Carbonyl group, Phenyl ring | Regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicator of chemical stability and reactivity |
This table presents expected values based on theoretical principles and data from related compounds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. For this compound, the MEP map would likely show:
Negative potential (red/yellow regions): Concentrated around the carbonyl oxygen and the fluorine atoms of the trifluoromethoxy group, indicating these are the primary sites for electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms of the N-H group and potentially on the phenyl ring hydrogens, suggesting these are sites for nucleophilic attack.
This visual information is invaluable for understanding how the molecule would interact with other molecules and its potential role in chemical reactions.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and function. Computational methods can map the potential energy surface to identify stable conformations and the energy barriers between them.
Rotational Barriers and Preferred Conformations
The rotation around the C-N bond of the carbamate group is a key conformational feature. This rotation is typically hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair with the carbonyl group. For N-aryl carbamates, the rotational barrier is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing trifluoromethoxy group is expected to decrease the electron density on the nitrogen, which in turn would reduce the C-N double bond character and lower the rotational barrier compared to unsubstituted N-phenylcarbamates.
Furthermore, the orientation of the trifluoromethoxy group relative to the phenyl ring is of interest. Computational studies on trifluoromethoxybenzene have shown a preference for a conformation where the O-CF3 bond is orthogonal to the plane of the phenyl ring. A similar preference is expected in this molecule.
| Rotational Barrier | Expected Energy | Influence |
| Carbamate C-N bond | Lower than unsubstituted N-phenylcarbamates | The electron-withdrawing trifluoromethoxy group reduces the C-N double bond character. |
| Phenyl-O bond | Low | The trifluoromethoxy group is expected to prefer an orthogonal orientation relative to the phenyl ring. |
This table presents expected values based on theoretical principles and data from related compounds.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the activation energies of transition states. For carbamate formation reactions, DFT calculations have been successfully used to model pathways, such as the reaction of amines with CO2. researchgate.netacs.orgrsc.org These studies often explore mechanisms like the zwitterion mechanism or base-catalyzed pathways to determine the most energetically favorable route. acs.org
In the context of synthesizing this compound, computational models could predict the transition state for the N-arylation reaction. acs.orgresearchgate.net Theoretical investigations into Ullmann-type C-N coupling reactions, for example, have examined the roles of catalysts and intermediates, proposing mechanisms that proceed via oxidative addition and reductive elimination pathways. acs.orgmdpi.com By applying methods like DFT to model the reaction between 3-(trifluoromethoxy)aniline (B52521) and a tert-butoxycarbonylating agent, researchers could map the energy profile of the reaction, identify the rate-determining step, and visualize the geometry of the transition state, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. rsc.org
Spectroscopic Property Simulations
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry, aiding in structure verification and interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT functionals like B3LYP, is a standard approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ). researchgate.netnih.gov
For this compound, GIAO calculations could provide predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgnih.gov Such predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. acs.org For instance, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the trifluoromethoxy group and the carbamate substituent. The ¹⁹F NMR chemical shift is particularly informative and can be accurately predicted using specialized computational protocols and scaling factors. researchgate.netrsc.orgnih.gov A table of predicted NMR values helps in assigning peaks in experimental spectra and confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Calculations are typically performed using the GIAO method with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). Chemical shifts are referenced against a standard like TMS.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-butyl CH₃ | ~1.5 | ~28 |
| tert-butyl C | - | ~81 |
| Carbonyl C=O | - | ~153 |
| NH Proton | ~6.5 - 7.5 | - |
| Aromatic CH | ~7.0 - 7.5 | ~110 - 130 |
| Aromatic C-N | - | ~140 |
| Aromatic C-O | - | ~149 |
| CF₃ | - | ~121 (q, J ≈ 257 Hz) |
Note: This table is illustrative, based on typical values for these functional groups. Actual predicted values would require specific quantum chemical calculations.
Vibrational spectroscopy simulations are essential for interpreting infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule's normal modes. nih.govnih.gov These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and method limitations, can be correlated with experimental spectral bands.
For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the carbamate, C-N stretching, aromatic C-H and C=C vibrations, and the characteristic strong vibrations of the C-F bonds in the trifluoromethoxy group. nih.govacs.org A Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific types of molecular motion (e.g., stretching, bending, torsion), providing a detailed understanding of the vibrational spectrum. nih.govias.ac.in
Table 2: Predicted Key Vibrational Frequencies (Illustrative) Calculations are typically performed using DFT methods (e.g., B3LYP/6-311++G(d,p)). Frequencies are often scaled to improve agreement with experimental data. nih.gov
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| N-H Stretch | Carbamate (-NHCOO-) | 3300 - 3450 | Medium |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | tert-butyl | 2850 - 3000 | Strong |
| C=O Stretch | Carbamate (-NHCOO-) | 1700 - 1750 | Very Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |
| N-H Bend | Carbamate (-NHCOO-) | 1500 - 1550 | Strong |
| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1100 - 1300 | Very Strong |
| C-O Stretch | Aryl Ether & Carbamate | 1000 - 1250 | Strong |
Note: This table is illustrative, based on known frequency ranges for the constituent functional groups.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal how the molecule moves and changes shape in solution. researchgate.net It could show preferential solvation around polar parts of the molecule, such as the carbamate and trifluoromethoxy groups. Furthermore, MD simulations can explore the conformational space more extensively than static PES scans, potentially identifying important transient structures. uregina.caresearchgate.net Such studies are valuable for understanding how the molecule might interact with biological targets or other molecules in a dynamic system, providing a bridge between its static structure and its functional behavior. mdpi.com
Applications As an Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The structural attributes of tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate make it an important precursor for synthesizing more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
As a stable, protected aniline (B41778), this compound serves as an excellent scaffold for building intricate molecular architectures. The Boc group ensures that the nitrogen atom does not interfere with reactions intended for other parts of the molecule. gsconlinepress.com Chemists can perform various transformations on the aromatic ring, such as electrophilic substitution, or introduce other functional groups, before revealing the aniline nitrogen for subsequent reactions like amide bond formation or N-alkylation.
For instance, similar Boc-protected anilines are used as foundational structures where the aromatic ring is first modified through coupling reactions (e.g., Suzuki, Heck) or functionalized with other substituents. gsconlinepress.com Once the core of the desired molecule is assembled around the phenyl ring, the Boc group is removed to expose the amine, which can then be coupled with carboxylic acids, sulfonyl chlorides, or other electrophiles to complete the synthesis. google.com This stepwise approach is crucial for the efficient construction of complex pharmaceutical agents and other high-value organic compounds.
In the context of retrosynthetic analysis—the process of deconstructing a target molecule to identify potential starting materials—this compound is recognized as a key synthon for the 3-(trifluoromethoxy)aniline (B52521) moiety. When planning the synthesis of a complex molecule containing this substituted aniline fragment, chemists can disconnect the target molecule at a bond connected to the nitrogen atom (e.g., an amide or a C-N bond), leading back to the protected amine as a logical and commercially available starting material.
This strategy simplifies the synthetic plan by masking the reactive amine group, thereby avoiding potential side reactions during the assembly of the carbon skeleton. The stability of the Boc group to various reagents, including organometallics and mild reducing agents, makes it an ideal choice in multi-step syntheses where diverse chemical environments are required.
Application in Materials Science Research
The unique electronic properties imparted by the trifluoromethoxy group—high electronegativity and lipophilicity—make derivatives of this compound interesting for materials science applications. beilstein-journals.org While the carbamate (B1207046) itself is primarily an intermediate, the monomer it is derived from, 3-(trifluoromethoxy)aniline, has potential applications in the synthesis of advanced polymers.
Upon removal of the Boc protecting group, 3-(trifluoromethoxy)aniline is generated. This aniline derivative can be used as a monomer in polymerization reactions to create specialized polyanilines. acs.orgrsc.org Polyanilines are a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices.
The incorporation of the trifluoromethoxy group into the polymer backbone can significantly alter the material's properties. It is expected to increase the polymer's thermal stability, solubility in organic solvents, and hydrophobicity. These modified properties could lead to the development of polymers with enhanced performance characteristics for specific high-tech applications. rsc.org
Table 1: Potential Properties Conferred by the Trifluoromethoxy Group in Polymers
| Property | Influence of the -OCF₃ Group | Potential Application |
| Thermal Stability | The strong C-F bonds increase resistance to thermal degradation. | High-performance plastics, aerospace components. |
| Hydrophobicity | The fluorinated group repels water. | Moisture-resistant coatings, waterproof materials. |
| Solubility | Can enhance solubility in specific organic solvents. | Solution-processable films for electronic devices. |
| Dielectric Constant | Tends to lower the dielectric constant of the material. | Insulators in microelectronics. |
The monomers derived from this compound can be incorporated into resins and coatings to create surfaces with specialized properties. The high lipophilicity and hydrophobicity conferred by the trifluoromethoxy group can be exploited to develop water-repellent and anti-fouling coatings. Furthermore, the inherent stability of fluorinated compounds suggests that such coatings would exhibit enhanced durability and resistance to chemical and environmental degradation. These materials could find use in applications ranging from protective coatings for electronics to advanced paints for marine and aerospace industries.
Synthesis of Specialized Chemical Reagents and Derivatized Analogs
This compound is a versatile starting material for the synthesis of a wide array of derivatized analogs and specialized chemical reagents. These derivatives often serve as building blocks for combinatorial chemistry libraries or as ligands for catalysis and medicinal chemistry research.
The synthesis of these analogs typically involves either substitution reactions on the aromatic ring or, more commonly, deprotection of the amine followed by reaction with various electrophiles. This allows for the systematic modification of the molecule to explore structure-activity relationships or to fine-tune its properties for a specific application. Examples of such derivatives highlight the utility of the parent compound as a key intermediate.
Table 2: Examples of Derivatized Analogs Synthesized from or Related to this compound
| Compound Name | CAS Number | Molecular Formula | Structural Relationship/Potential Synthesis |
| tert-Butyl N-({[3-(trifluoromethoxy)phenyl]carbamoyl}methyl)carbamate | 1824025-62-8 | C₁₅H₁₈F₃N₃O₄ | Product of N-acylation after deprotection. bldpharm.com |
| tert-Butyl N-[3-hydroxy-1-[3-(trifluoromethoxy)phenyl]propyl]carbamate | 1822801-20-6 | C₁₅H₂₀F₃NO₄ | Derived via multi-step synthesis involving the core structure. chemsrc.com |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C₇H₆F₃NO | The parent amine, obtained by deprotection of the Boc group. oakwoodchemical.comnih.gov |
Preparation of Boronate Ester Derivatives for Further Cross-Coupling
The introduction of a boronate ester group onto the aromatic ring of this compound opens up a gateway for diverse cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A prominent strategy for achieving this transformation is through directed ortho-metalation, followed by borylation.
The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen acts as a powerful directing group, facilitating the selective deprotonation of the ortho-position by a strong base, such as sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This process generates a lithiated intermediate that can then be quenched with a boron electrophile, typically a boronic acid pinacol (B44631) ester, to yield the desired boronate ester derivative.
Recent advancements in C-H activation have provided alternative and often milder methods for the synthesis of arylboronates. Iridium-catalyzed ortho-C-H borylation has emerged as a particularly effective technique for N-Boc protected anilines. nih.govmdpi.com This method relies on the formation of a hydrogen bond between the N-H of the carbamate and an oxygen atom of a ligand on the iridium catalyst, which directs the borylation to the ortho position. acs.orgresearchgate.net While specific studies on this compound are not extensively detailed in publicly available literature, the established reactivity of N-Boc anilines in these reactions provides a strong basis for its successful application. nih.gov
Table 1: Potential Reaction Parameters for the Synthesis of tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenyl]carbamate
| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Directed ortho-Metalation | s-BuLi, TMEDA, B(OiPr)₃ | THF | -78 to rt | N/A | bris.ac.uk |
| 2 | Iridium-Catalyzed Borylation | [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | Cyclohexane | 80 | N/A | nih.gov |
Synthesis of Halogenated or Other Substituted Derivatives
The strategic introduction of halogen atoms or other substituents onto the aromatic ring of this compound further enhances its utility as a synthetic intermediate. These modifications can be achieved through various synthetic methodologies, including electrophilic aromatic substitution and directed ortho-metalation followed by reaction with an appropriate electrophile.
For instance, copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has been developed as a practical method. rsc.org This approach offers excellent mono-substitution selectivity and high ortho-regiocontrol, making it a valuable tool for the synthesis of halogenated derivatives of this compound.
Furthermore, the lithiated intermediate generated via directed ortho-metalation, as described in the previous section, can be reacted with a variety of electrophiles beyond boron reagents. Quenching the lithiated species with sources of iodine or bromine, such as I₂ or 1,2-dibromoethane, would yield the corresponding ortho-iodo or ortho-bromo derivatives. This versatility allows for the introduction of a wide range of functional groups at the position adjacent to the carbamate.
Table 2: Representative Halogenated and Substituted Derivatives of tert-butyl N-phenylcarbamate
| Compound Name | Structure | Method of Synthesis | Reference |
| tert-Butyl N-(3-bromophenyl)carbamate | Bromination | google.com | |
| tert-Butyl (3-iodophenyl)carbamate | Iodination | ||
| tert-Butyl (2-iodo-4-(trifluoromethyl)phenyl)carbamate | Multi-step synthesis | bldpharm.com |
The trifluoromethoxy group itself can be introduced onto an aromatic ring through various methods, including a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. researchgate.netnih.govnih.gov This highlights the synthetic accessibility of the core structure of this compound.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. escholarship.org For tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate, this translates to the development of synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.
A significant focus is on replacing traditional phosgene-based methods for carbamate (B1207046) synthesis, which are fraught with safety concerns due to the high toxicity of phosgene (B1210022) and its derivatives. researchgate.netnih.gov Alternative, greener approaches are being actively explored. One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. nih.gov This approach not only utilizes a greenhouse gas but also offers a safer reaction pathway. acs.org Research is underway to develop catalytic systems that can efficiently facilitate the reaction between 3-(trifluoromethoxy)aniline (B52521), a tert-butyl source, and CO2 under mild conditions. nih.govacs.org
Another key area of development is the use of biocatalysis. Enzymes, such as esterases and acyltransferases, are being investigated for their ability to catalyze carbamate formation in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov The application of such biocatalytic methods to the synthesis of this compound could significantly enhance its green credentials.
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a key strategy for improving process efficiency and reducing waste. escholarship.orgresearchgate.net Designing a one-pot synthesis for this compound from readily available starting materials would represent a significant advancement in its sustainable production.
Exploration of Novel Reactivity Profiles for Broadened Applications
The unique combination of the bulky tert-butyl protecting group, the electron-withdrawing trifluoromethoxy substituent, and the reactive carbamate linkage in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on harnessing this reactivity to develop novel synthetic transformations and broaden the compound's applications.
The trifluoromethoxy group, in particular, is known to influence the electronic properties of the aromatic ring, which can be exploited in various catalytic cross-coupling reactions. mdpi.comscilit.com Investigations into the participation of the trifluoromethoxy-substituted phenyl ring in reactions such as Suzuki, Buchwald-Hartwig, and C-H activation/functionalization could lead to the synthesis of a diverse range of complex molecules.
Moreover, the carbamate moiety itself can be a versatile functional handle. nih.govacs.org Research into the selective cleavage of the tert-butoxycarbonyl (Boc) group under specific conditions while preserving other sensitive functionalities within a molecule is an ongoing area of interest. Additionally, the development of novel transformations that directly modify the carbamate group could open up new avenues for derivatization and the synthesis of novel compounds with tailored properties. The exploration of palladium-catalyzed reactions involving the carbamate group is also a promising area. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. nih.govbeilstein-journals.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability. nih.govrsc.org
For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and consistency. nih.govfigshare.com The miniaturized nature of flow reactors can also enhance the safety of handling potentially hazardous reagents or intermediates. beilstein-journals.org A continuous flow process coupling a Curtius rearrangement with biocatalysis has already been demonstrated for the synthesis of other carbamates, highlighting the potential of this approach. beilstein-journals.org
Automated synthesis platforms, integrated with real-time reaction monitoring and machine learning algorithms, can accelerate the optimization of reaction conditions and the discovery of novel synthetic routes. The application of these automated systems to the synthesis of this compound and its derivatives could significantly reduce development timelines and costs.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide real-time insights into the chemical transformations occurring within a reactor. mdpi.com
The application of these in-situ monitoring techniques to the synthesis of this compound can provide valuable data on the formation of intermediates, the consumption of reactants, and the emergence of byproducts. mdpi.com This information can be used to fine-tune reaction parameters to maximize yield and purity, as well as to ensure process safety. For instance, in-situ ATR-FTIR spectroscopy has been used to simultaneously monitor the curing reaction and diffusion of curing agents in rubber nanocomposites, demonstrating its power in tracking complex chemical processes. mdpi.com Raman and FT-IR spectroscopy have also been used to detect carbamate pesticides on produce. mdpi.com
Computational Design and Prediction of Related Compounds with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comresearchgate.net These methods can be used to predict the properties of molecules, design new compounds with desired characteristics, and elucidate reaction mechanisms at the atomic level. longdom.orgnih.gov
In the context of this compound, computational studies can be employed to design novel derivatives with tailored electronic, steric, and pharmacokinetic properties. nih.govresearchgate.net For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of related compounds, guiding the synthesis of more potent and selective drug candidates. nih.govresearchgate.net
Q & A
Basic: What are the standard synthetic routes for tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate, and what reaction conditions are critical for high yield?
Methodological Answer:
The synthesis typically involves reacting 3-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide. Key reaction conditions include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and stabilize intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of aniline to tert-butyl chloroformate ensures efficient carbamate formation.
- Anhydrous conditions : Moisture can hydrolyze the chloroformate, reducing yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
